Cas no 1707376-83-7 (3-Methyl-1-(2-methoxyethyl)thiobenzene)

3-Methyl-1-(2-methoxyethyl)thiobenzene 化学的及び物理的性質
名前と識別子
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- 3-Methyl-1-(2-methoxyethyl)thiobenzene
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- MDL: MFCD26142713
- インチ: 1S/C10H14OS/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8H,6-7H2,1-2H3
- InChIKey: TWVYICIQCMCJIB-UHFFFAOYSA-N
- ほほえんだ: C1(SCCOC)=CC=CC(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
3-Methyl-1-(2-methoxyethyl)thiobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 094815-5g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 5g |
£804.00 | 2023-04-13 | ||
eNovation Chemicals LLC | Y1264623-1g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 1g |
$325 | 2024-06-05 | |
Fluorochem | 094815-1g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 1g |
£268.00 | 2023-04-13 | ||
eNovation Chemicals LLC | Y1264623-250mg |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 250mg |
$205 | 2024-06-05 | |
eNovation Chemicals LLC | Y1264623-25g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 25g |
$3125 | 2024-06-05 | |
1PlusChem | 1P01FD9O-5g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 5g |
$709.00 | 2024-06-19 | |
1PlusChem | 1P01FD9O-25g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 25g |
$2081.00 | 2024-06-19 | |
eNovation Chemicals LLC | Y1264623-1g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 1g |
$340 | 2025-02-27 | |
eNovation Chemicals LLC | Y1264623-5g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 5g |
$1150 | 2025-03-01 | |
eNovation Chemicals LLC | Y1264623-5g |
3-Methyl-1-(2-methoxyethyl)thiobenzene |
1707376-83-7 | 99% | 5g |
$1085 | 2024-06-05 |
3-Methyl-1-(2-methoxyethyl)thiobenzene 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-Methyl-1-(2-methoxyethyl)thiobenzeneに関する追加情報
Introduction to 3-Methyl-1-(2-methoxyethyl)thiobenzene (CAS No. 1707376-83-7)
3-Methyl-1-(2-methoxyethyl)thiobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1707376-83-7, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to the thiobenzene class, characterized by the presence of a sulfur atom in its molecular structure, which imparts unique chemical properties and reactivity. The structural features of 3-Methyl-1-(2-methoxyethyl)thiobenzene, including its methyl and methoxyethyl substituents, make it a versatile intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The synthesis and characterization of 3-Methyl-1-(2-methoxyethyl)thiobenzene have been subjects of interest due to its potential role in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its exploration in drug discovery programs. The compound's thiophene core is particularly significant, as thiophene derivatives are well-documented for their biological activity across multiple therapeutic categories.
One of the most compelling aspects of 3-Methyl-1-(2-methoxyethyl)thiobenzene is its structural versatility, which allows for modifications that can fine-tune its pharmacological properties. Researchers have been investigating its derivatives as potential scaffolds for small-molecule drugs, particularly in the realm of anti-inflammatory and anticancer therapies. The methoxy group and the ethyl chain attached to the thiobenzene ring introduce regions for further functionalization, enabling chemists to design molecules with enhanced binding affinity and selectivity.
In the context of modern drug development, the interest in 3-Methyl-1-(2-methoxyethyl)thiobenzene has been further fueled by its role as a precursor in the synthesis of more complex bioactive molecules. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and metal-catalyzed coupling reactions, makes it a valuable building block in medicinal chemistry. These reactions can be tailored to introduce additional functional groups, leading to compounds with tailored biological activities.
Recent studies have also highlighted the potential of 3-Methyl-1-(2-methoxyethyl)thiobenzene in computational chemistry and molecular modeling. Its well-defined structure allows researchers to predict its interactions with biological targets using advanced computational techniques. This approach has accelerated the discovery process by enabling virtual screening of derivatives before experimental synthesis, thereby optimizing resource allocation and reducing time-to-market for new drug candidates.
The pharmacological profile of 3-Methyl-1-(2-methoxyethyl)thiobenzene is still under active investigation, but preliminary findings suggest promising activities in modulating key biological pathways. For instance, derivatives of this compound have shown potential in inhibiting enzymes involved in inflammatory responses and cancer cell proliferation. These findings align with broader trends in pharmaceutical research, where thiophene-based compounds are increasingly recognized for their therapeutic potential.
The synthetic pathways for 3-Methyl-1-(2-methoxyethyl)thiobenzene have been refined through continuous optimization efforts. Modern synthetic strategies often leverage transition metal catalysis and green chemistry principles to enhance efficiency and sustainability. Such advancements not only improve the yield and purity of the compound but also minimize waste generation, aligning with global efforts toward environmentally responsible chemical manufacturing.
Another area of interest is the exploration of 3-Methyl-1-(2-methoxyethyl)thiobenzene in materials science applications beyond pharmaceuticals. The compound's unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and sensors. The sulfur-containing moiety can influence electron transport characteristics, making it valuable for designing novel optoelectronic materials.
The future direction of research on 3-Methyl-1-(2-methoxyethyl)thiobenzene is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and computer scientists. By integrating experimental synthesis with computational modeling and high-throughput screening technologies, researchers can accelerate the discovery pipeline for new bioactive molecules derived from this scaffold. This holistic approach holds promise for unlocking new therapeutic opportunities.
In conclusion, 3-Methyl-1-(2-methoxyethyl)thiobenzene (CAS No. 1707376-83-7) represents a significant compound in contemporary chemical research due to its structural versatility and potential applications across multiple domains. Its role as an intermediate in drug development, coupled with its utility in materials science, underscores its importance as a molecular scaffold. As research continues to evolve, further insights into its properties and applications are expected to emerge, reinforcing its relevance in both academic and industrial settings.
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